molecular formula C21H21F3N4O B6481419 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 887216-60-6

2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6481419
CAS No.: 887216-60-6
M. Wt: 402.4 g/mol
InChI Key: NIAPJMLHQWICBN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzodiazole, a piperidine, and a trifluoromethylphenyl group . These groups are common in many pharmaceuticals and could potentially confer a wide range of biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The benzodiazole and piperidine rings are likely to be planar, while the trifluoromethyl group could add some steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating and -withdrawing properties of the functional groups. For example, the trifluoromethyl group is a strong electron-withdrawing group, which could make the compound more susceptible to nucleophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar trifluoromethyl group could increase its solubility in polar solvents .

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is a derivative of benzo[d]imidazole, a heterocyclic aromatic organic compound . Benzo[d]imidazole derivatives are known to have a wide range of biological activities and are utilized in a diverse range of applications .

Mode of Action

It is known that benzo[d]imidazole derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the derivative and the nature of its targets.

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its specific targets. For instance, some benzo[d]imidazole derivatives have been found to inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 6457±550 °C, a density of 113±01 g/cm3, and a pKa of 873±010 . These properties could potentially impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of potential targets and modes of action for benzo[d]imidazole derivatives, the specific effects could vary widely .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds could influence the compound’s action, efficacy, and stability. For instance, the compound’s predicted vapor pressure is 0Pa at 25℃ , suggesting that it may be stable under normal environmental conditions.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized for use as a pharmaceutical .

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O/c22-21(23,24)15-4-3-5-16(12-15)25-19(29)13-28-10-8-14(9-11-28)20-26-17-6-1-2-7-18(17)27-20/h1-7,12,14H,8-11,13H2,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAPJMLHQWICBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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